molecular formula C14H14FN3O3 B1328950 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119450-78-0

4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

Cat. No.: B1328950
CAS No.: 1119450-78-0
M. Wt: 291.28 g/mol
InChI Key: SYCRKWQCTSOLOI-UHFFFAOYSA-N
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Description

4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a useful research compound. Its molecular formula is C14H14FN3O3 and its molecular weight is 291.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The compound has been synthesized and characterized through various methods including NMR, IR, Mass spectral studies, and X-ray diffraction. For instance, a similar compound, 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was created by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, showcasing the chemical versatility of these compounds (Mamatha et al., 2019).

Biological Activity

  • Antimicrobial Activity : Several studies indicate that derivatives of 4-Fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde exhibit significant antimicrobial properties. For example, similar compounds have shown moderate in vitro activities against various microorganisms (S. G. Patil et al., 2011).
  • Antioxidant and Antitubercular Properties : Compounds with close structural similarities have demonstrated notable antioxidant and antitubercular activities, highlighting their potential for therapeutic applications (E. Menteşe et al., 2015).

Chemical Properties and Analysis

  • Structural Analysis : In-depth structural analysis through techniques like solid-state nuclear magnetic resonance and mass spectrometry has been conducted, providing detailed insight into the molecular structure and properties of related compounds (E. Wielgus et al., 2015).

Potential Drug Development

  • Drug Precursors : Some derivatives of this compound have been identified as precursors in the synthesis of pharmaceuticals, like linezolid, indicating its potential in drug development and synthesis (B. Chai & Changling Liu, 2011).

Properties

IUPAC Name

4-fluoro-3-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c15-12-2-1-10(9-19)7-11(12)14-16-13(21-17-14)8-18-3-5-20-6-4-18/h1-2,7,9H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCRKWQCTSOLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157318
Record name 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-78-0
Record name 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-[5-(4-morpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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